molecular formula C21H26N4O2 B6014446 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide

2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide

Cat. No.: B6014446
M. Wt: 366.5 g/mol
InChI Key: CCJUBAMFICISLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide, commonly known as OP3, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. OP3 belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of OP3 is not fully understood. However, it has been proposed that OP3 acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. OP3 has also been found to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
OP3 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to the suppression of neuronal activity. OP3 has also been found to reduce the release of pro-inflammatory cytokines, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

OP3 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. OP3 also exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also some limitations to the use of OP3 in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on OP3. One potential area of research is the development of novel derivatives of OP3 that exhibit improved pharmacological properties. Another area of research is the investigation of the potential applications of OP3 in the treatment of various neurological and psychiatric disorders. Finally, the mechanism of action of OP3 could be further elucidated to better understand its effects on the GABAergic system and the sigma-1 receptor.

Synthesis Methods

The synthesis of OP3 can be achieved through a multi-step process involving the reaction of 2-pyridinemethanol with piperazine, followed by the addition of 3-phenylpropylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure OP3.

Scientific Research Applications

OP3 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. OP3 has also been found to have potential applications in the treatment of neuropathic pain and anxiety disorders.

Properties

IUPAC Name

2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(23-12-6-9-17-7-2-1-3-8-17)15-19-21(27)24-13-14-25(19)16-18-10-4-5-11-22-18/h1-5,7-8,10-11,19H,6,9,12-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJUBAMFICISLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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